molecular formula C14H19NO2 B2841930 1-Benzyl-4-methylpiperidine-4-carboxylic acid CAS No. 1409072-47-4

1-Benzyl-4-methylpiperidine-4-carboxylic acid

Cat. No.: B2841930
CAS No.: 1409072-47-4
M. Wt: 233.311
InChI Key: KOPVBCTUKHBHBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine-4-carboxylic acid (CAS 1409072-47-4) is a chemical compound with the molecular formula C 14 H 19 NO 2 and a molecular weight of 233.31 g/mol . This piperidine derivative serves as a key synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. This compound is of significant interest in the development of novel psychoactive agents. Scientific studies highlight its role as a precursor in the synthesis of meperidine and normeperidine-derived benzyl esters, which are investigated for their high-affinity binding to the serotonin transporter (SERT) . These synthetic analogues are explored as potential templates for new antidepressants, including selective serotonin reuptake inhibitors (SSRIs) and triple monoamine uptake inhibitors (TUIs) . Researchers value this chemical scaffold for its utility in structure-activity relationship (SAR) studies aimed at modulating potency and selectivity at monoamine transporters. Applications: Pharmaceutical R&D Synthetic Intermediate; Medicinal Chemistry; Building Block for SERT Ligands. Handling: For Research Use Only. Not for diagnostic, therapeutic, or personal use. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-benzyl-4-methylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(13(16)17)7-9-15(10-8-14)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPVBCTUKHBHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-methylpiperidine-4-carboxylic acid involves several steps:

    Reaction of 4-methylpiperidine with benzyl chloride: This reaction is carried out in the presence of a base such as sodium hydroxide. The benzyl group is introduced to the piperidine ring.

    Formation of the carboxylic acid: The resulting product from the first step is then reacted with phosgene to form the carboxylic acid.

Chemical Reactions Analysis

1-Benzyl-4-methylpiperidine-4-carboxylic acid undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
1-Benzyl-4-methylpiperidine-4-carboxylic acid is primarily recognized as a key intermediate in the synthesis of potent analgesics, particularly those used in pain management. It has been noted for its role in the development of ultra-short-acting opioid analgesics like remifentanil, which are used in surgical settings due to their rapid onset and short duration of action. The compound's structure allows for modifications that enhance its analgesic properties while minimizing side effects such as accumulation and prolonged sedation .

Neuropharmacological Studies
Research has shown that derivatives of this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition increases cholinergic activity, making it a candidate for treating neurological disorders such as Alzheimer's disease .

Case Study 1: Analgesic Development

In a study published in Acta Pharmaceutica Sinica, researchers detailed the synthesis of 1-benzyl-4-anilino-piperidine-4-carboxylic acid as an intermediate for developing new analgesics. The study emphasized the compound's efficiency in providing pain relief with minimal side effects, showcasing its potential for clinical use .

Case Study 2: Neuropharmacological Effects

A kinetic study highlighted the compound's ability to inhibit AChE, suggesting its potential therapeutic applications in enhancing cognitive function in neurodegenerative diseases. The research provided insights into the mechanism of action and implications for drug design targeting cholinergic pathways .

Mechanism of Action

The mechanism of action of 1-Benzyl-4-methylpiperidine-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active piperidine derivatives. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-Benzyl-4-methylpiperidine-4-carboxylic acid C₁₄H₁₇NO₂ (inferred) ~235.3 1-benzyl, 4-methyl, 4-carboxylic acid Pharmaceutical intermediate, potential neurological drug precursor
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide C₂₃H₂₈N₂O₃ 380.48 1-benzyl, 4-methoxycarbonyl, N-phenylpropanamide Opioid analog synthesis (e.g., carfentanil derivatives)
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid C₁₈H₂₅NO₄ 319.40 1-Boc, 4-benzyl, 4-carboxylic acid R&D intermediate for protected piperidine scaffolds
Benzyl 4-Hydroxy-1-piperidinecarboxylate C₁₃H₁₇NO₃ 235.28 1-benzyloxycarbonyl, 4-hydroxy Organic synthesis precursor, hydroxyl group enhances solubility
1-(4-Methyl-benzoyl)-piperidine-4-carboxylic acid C₁₄H₁₇NO₃ 247.29 1-(4-methylbenzoyl), 4-carboxylic acid Discontinued lab reagent; potential use in peptide modifications

Structural and Functional Differences

  • Reactivity: The carboxylic acid group enables conjugation (e.g., amide bond formation), while the tert-butoxycarbonyl (Boc) group in 4-Benzyl-1-Boc-piperidine-4-carboxylic acid serves as a protective moiety for amine functionalities . Bioactivity: The N-phenylpropanamide group in the carfentanil analog () confers potent opioid receptor affinity, highlighting how substituents dictate pharmacological activity .

Biological Activity

1-Benzyl-4-methylpiperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzyl group and a carboxylic acid moiety. Its molecular formula is C13H17NO2C_{13}H_{17}NO_2 with a molecular weight of approximately 219.28 g/mol. The compound's structure contributes to its interactions with biological targets, influencing its pharmacological profiles.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial in various neurological conditions . The compound's ability to bind to these targets suggests potential applications in treating disorders such as depression and anxiety.

Antiviral Properties

Recent studies have highlighted the antiviral potential of 1-benzyl-4-methylpiperidine derivatives against influenza viruses. For instance, N-benzyl 4,4-disubstituted piperidines have shown efficacy as inhibitors of the H1N1 virus by interfering with hemagglutinin fusion peptide interactions, thus preventing viral entry into host cells . This mechanism positions these compounds as promising candidates for antiviral drug development.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It exhibits properties that could be beneficial in managing neurological disorders due to its interaction with neurotransmitter receptors. Studies suggest that it may enhance dopaminergic and serotonergic signaling, leading to improved mood and cognitive function.

Data Table: Summary of Biological Activities

Activity Description Reference
AntiviralInhibits H1N1 virus through hemagglutinin fusion peptide interaction
NeuropharmacologicalModulates dopamine and serotonin systems; potential antidepressant effects
Chemical ReactionsUndergoes oxidation, reduction, and substitution reactions

Case Studies

Case Study 1: Influenza Virus Inhibition
A study conducted by de Castro et al. demonstrated that derivatives of 1-benzyl-4-methylpiperidine effectively inhibited the low pH-induced membrane fusion process of the H1N1 virus. The findings indicated that specific structural features of the benzyl group were critical for antiviral activity, emphasizing the importance of molecular design in developing effective inhibitors .

Case Study 2: Neuropharmacological Evaluation
In a pharmacological evaluation, compounds derived from 1-benzyl-4-methylpiperidine were tested for their effects on animal models exhibiting depressive behaviors. Results showed significant improvements in mood-related behaviors when administered at optimized dosages, suggesting potential therapeutic applications in treating depression.

Q & A

Q. What are the established synthetic routes for 1-Benzyl-4-methylpiperidine-4-carboxylic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Acetylation : Piperidine derivatives can be acetylated using acetic anhydride in the presence of pyridine under reflux conditions to introduce methyl groups .
  • Carboxylation : Reaction with carboxylating agents (e.g., methyl chloroformate) under controlled pH and temperature ensures the carboxylic acid group is retained. For example, methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride is synthesized via carboxylation of 4-amino-1-benzylpiperidine .
  • Purification : Chromatography (e.g., silica gel column) is critical for isolating the final product, with solvent systems like ethyl acetate/hexane (1:3) improving resolution .

Q. Key Reaction Parameters :

StepCatalyst/SolventTemperatureYield Optimization Tips
AcetylationPyridineRefluxMonitor reaction progress via TLC
CarboxylationNaHCO₃ buffer0–5°CMaintain pH 8–9 to prevent hydrolysis

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer :
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles). Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical advice .
  • Storage : Store in amber glass bottles at –20°C in a desiccator to prevent hydrolysis. Stability tests indicate degradation >5% after 6 months at 4°C .
  • Waste Disposal : Classify as "special waste" and engage certified disposal services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR, IR) for derivatives of this compound?

  • Methodological Answer :
  • NMR Analysis : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, in methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride, the methyl group at C4 shows distinct coupling patterns in 1^1H NMR (δ 1.4–1.6 ppm) .
  • IR Validation : Compare experimental carbonyl stretches (e.g., 1700–1720 cm⁻¹ for carboxylic acid) with computational simulations (DFT/B3LYP) to confirm functional group integrity .
  • Data Reconciliation : Cross-reference with structurally analogous compounds (e.g., 4-benzylpiperidine derivatives) to identify systematic shifts caused by substituent effects .

Q. How does the introduction of a methyl group at the 4-position of the piperidine ring influence the compound’s biological activity compared to analogs?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) : The methyl group enhances steric hindrance, reducing off-target interactions. For example, methyl 4-amino-1-benzylpiperidine-4-carboxylate dihydrochloride shows higher selectivity for GABA receptors than non-methylated analogs .
  • Biological Assays :
CompoundTarget ReceptorIC₅₀ (nM)Selectivity Index
1-Benzyl-4-methylpiperidine-4-COOHGABA-A12 ± 28.5
4-Benzylpiperidine-4-COOHGABA-A45 ± 72.1
  • Mechanistic Insights : Molecular docking studies suggest the methyl group stabilizes hydrophobic pockets in the receptor binding site .

Q. What experimental approaches can validate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) under NADPH-dependent conditions. For piperidine derivatives, t1/2t_{1/2} >60 minutes indicates moderate stability .
  • LC-MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at C3 or N-debenzylation) .
  • Species Comparison : Cross-test in mouse, rat, and human hepatocytes to identify species-specific metabolic pathways .

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